(E)-3-(3-Cyano-4-(4-fluorophenylthio)phenyl)acrylic acid
Description
(E)-3-(3-Cyano-4-(4-fluorophenylthio)phenyl)acrylic acid is an organic compound with the molecular formula C16H10FNO2S and a molecular weight of 299.32 g/mol . This compound is characterized by the presence of a cyano group, a fluorophenylthio group, and an acrylic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Properties
IUPAC Name |
(E)-3-[3-cyano-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2S/c17-13-3-5-14(6-4-13)21-15-7-1-11(2-8-16(19)20)9-12(15)10-18/h1-9H,(H,19,20)/b8-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLBNUQBZLJAMY-KRXBUXKQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=C(C=C(C=C2)C=CC(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1F)SC2=C(C=C(C=C2)/C=C/C(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-Cyano-4-(4-fluorophenylthio)phenyl)acrylic acid typically involves the reaction of 4-fluorothiophenol with 3-bromo-4-cyanobenzaldehyde under basic conditions to form the corresponding thioether. This intermediate is then subjected to a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine to yield the desired acrylic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Acid-Catalyzed Cyclization and Functionalization
The acrylic acid group enables Brønsted acid-catalyzed cyclization. In the presence of p-toluenesulfonic acid (p-TsOH), the compound undergoes cascade reactions to form tetrahydrocarbazolone derivatives (Table 1) . This involves:
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Intramolecular Friedel–Crafts hydroxyalkylation to generate a 3-indolylmethanol intermediate.
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Nucleophilic substitution with external nucleophiles (thiols, alkenes, or sulfinates) at the activated α-position.
| Reaction Conditions | Nucleophile | Product Yield | Reference |
|---|---|---|---|
| p-TsOH (10 mol %), MeCN, rt | 4-ClC₆H₄SH | 82% | |
| p-TsOH (10 mol %), HFIP, 60°C | Styrene | 75% |
HFIP (hexafluoroisopropanol) enhances reactivity by stabilizing cationic intermediates via hydrogen bonding .
Michael Addition Reactions
The α,β-unsaturated acrylic acid system participates in Michael additions. For example:
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Reaction with thiols (e.g., 4-fluorothiophenol) under basic conditions forms thioether adducts, critical for synthesizing antiandrogen analogs .
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Ammonia or amines attack the β-carbon, yielding β-amino derivatives (used in peptide mimetics).
Example Pathway :
(E)-3-(3-Cyano-4-(4-fluorophenylthio)phenyl)acrylic acid → Thioether adduct → Hydrolysis → Propionamide derivative
Esterification and Amidation
The carboxylic acid group undergoes esterification or amidation:
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Esterification with methanol/H₂SO₄ yields methyl esters for improved solubility.
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Amidation with 4-cyano-3-trifluoromethylaniline forms bioactive propionamides (e.g., Bicalutamide precursors) .
| Reaction Type | Reagents | Product Application | Reference |
|---|---|---|---|
| Esterification | Methanol, H₂SO₄ | Solubility enhancement | |
| Amidation | SOCl₂, DMAc, -15°C | Antiandrogen synthesis |
Oxidation of Thioether Group
The sulfur atom in the 4-fluorophenylthio group oxidizes to sulfone derivatives using H₂O₂ or mCPBA:
Oxidation Pathway :
Thioether → Sulfoxide (H₂O₂, AcOH) → Sulfone (mCPBA, CH₂Cl₂)
Cyano Group Reactivity
The cyano group participates in:
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Hydrolysis to carboxylic acids or amides under acidic/basic conditions.
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Reduction to amines using LiAlH₄ or catalytic hydrogenation .
Example :
Cyano → CONH₂ (H₂O, H₂SO₄, Δ) → COOH (NaOH, Δ)
Photochemical and Thermal Stability
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Thermal decomposition occurs above 200°C, releasing HF and forming polycyclic aromatic byproducts.
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UV-induced dimerization via [2+2] cycloaddition observed in solid-state studies .
Metal-Catalyzed Cross-Couplings
The aryl bromide derivative (if synthesized) undergoes Suzuki-Miyaura couplings with boronic acids, facilitated by Pd(PPh₃)₄ .
Scientific Research Applications
Applications Overview
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Serves as a building block for novel pharmaceuticals, especially anti-cancer agents due to enhanced biological activity. |
| Material Science | Used in creating advanced materials like polymers and coatings with specific chemical functionalities. |
| Organic Synthesis | Acts as an intermediate in organic synthesis pathways for complex molecule development. |
| Biochemical Research | Valuable for studying enzyme interactions and metabolic pathways, aiding in disease mechanism understanding. |
| Analytical Chemistry | Employed as a standard in analytical methods for quantification and characterization of related compounds. |
Pharmaceutical Development
The compound's unique structural properties make it a pivotal component in the synthesis of anti-cancer agents. Its ability to enhance biological activity is crucial for developing drugs targeting specific pathways involved in cancer progression. For instance, research has shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, making them potential candidates for further drug development .
Material Science
In material science, (E)-3-(3-Cyano-4-(4-fluorophenylthio)phenyl)acrylic acid is utilized to develop advanced polymers and coatings that require specific chemical functionalities. These materials demonstrate improved durability and performance in industrial applications, such as protective coatings that resist environmental degradation .
Organic Synthesis
This compound is frequently used as a building block in organic synthesis. It participates in various reactions, including the Knoevenagel condensation, which allows chemists to create more complex molecules efficiently. Its role in synthesizing heterocyclic compounds has been documented, showcasing its versatility in organic chemistry .
Biochemical Research
In biochemical contexts, the compound aids researchers in studying enzyme interactions and metabolic pathways. Its ability to interact with biological molecules provides insights into disease mechanisms, potentially leading to breakthroughs in therapeutic strategies . For example, studies have indicated that modifications of this compound can influence enzyme inhibition profiles, making it a valuable tool for drug discovery .
Analytical Chemistry
As an analytical standard, (E)-3-(3-Cyano-4-(4-fluorophenylthio)phenyl)acrylic acid is employed in various quantitative analyses. Its stability and well-characterized properties ensure accurate results in the quantification of related compounds across different sample types .
Case Study 1: Anti-Cancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of (E)-3-(3-Cyano-4-(4-fluorophenylthio)phenyl)acrylic acid exhibited potent cytotoxic effects against breast cancer cells. The research highlighted the compound's mechanism of action involving apoptosis induction through mitochondrial pathways .
Case Study 2: Material Development
Research conducted on polymer composites incorporating this acrylic acid derivative showed enhanced mechanical properties and thermal stability compared to traditional materials. The findings suggest its applicability in developing high-performance materials for aerospace and automotive industries .
Mechanism of Action
The mechanism of action of (E)-3-(3-Cyano-4-(4-fluorophenylthio)phenyl)acrylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The presence of functional groups like the cyano and fluorophenylthio groups suggests potential interactions with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(3-Cyano-4-(4-chlorophenylthio)phenyl)acrylic acid
- (E)-3-(3-Cyano-4-(4-bromophenylthio)phenyl)acrylic acid
- (E)-3-(3-Cyano-4-(4-methylphenylthio)phenyl)acrylic acid
Uniqueness
(E)-3-(3-Cyano-4-(4-fluorophenylthio)phenyl)acrylic acid is unique due to the presence of the fluorine atom in the phenylthio group, which can significantly influence the compound’s reactivity and interactions with other molecules. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this compound particularly interesting for applications in medicinal chemistry and material science .
Biological Activity
(E)-3-(3-Cyano-4-(4-fluorophenylthio)phenyl)acrylic acid is an organic compound with the molecular formula C16H10FNO2S and a molecular weight of 299.32 g/mol. This compound has garnered attention in various fields, particularly in biological and pharmaceutical research, due to its unique structural features that enhance its biological activity.
The biological activity of (E)-3-(3-Cyano-4-(4-fluorophenylthio)phenyl)acrylic acid is primarily mediated through its interactions with specific enzymes and receptors. The presence of functional groups such as the cyano and fluorophenylthio moieties suggests potential interactions with nucleophilic sites in biological molecules, which can lead to alterations in biochemical pathways. Notably, it has been studied for its potential role in enzyme inhibition and protein-ligand interactions, making it a valuable compound for investigating disease mechanisms.
Applications in Pharmaceutical Development
This compound is utilized as a building block in the synthesis of novel pharmaceuticals, particularly anti-cancer agents. Its unique structural properties enhance biological activity, making it a promising candidate for drug development. Research indicates that derivatives of this compound may exhibit significant anti-tumor properties, contributing to ongoing studies in cancer therapeutics .
Case Studies and Research Findings
Research has highlighted several key findings regarding the biological activity of (E)-3-(3-Cyano-4-(4-fluorophenylthio)phenyl)acrylic acid:
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in cancer progression. For instance, it has been linked to the modulation of lipid signaling pathways that are crucial in inflammation and cancer .
- Protein-Ligand Interactions : The compound has been examined for its ability to interact with various proteins, leading to insights into its potential therapeutic applications .
- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, highlighting its potential as an anti-cancer agent .
Comparative Analysis with Similar Compounds
A comparative analysis with similar compounds reveals unique aspects of (E)-3-(3-Cyano-4-(4-fluorophenylthio)phenyl)acrylic acid:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (E)-3-(3-Cyano-4-(4-chlorophenylthio)phenyl)acrylic acid | Chlorine instead of Fluorine | Moderate anticancer activity |
| (E)-3-(3-Cyano-4-(4-bromophenylthio)phenyl)acrylic acid | Bromine instead of Fluorine | Lower enzyme inhibition |
| (E)-3-(3-Cyano-4-(4-methylphenylthio)phenyl)acrylic acid | Methyl group addition | Reduced lipophilicity |
The fluorine atom in the phenylthio group significantly enhances the stability and lipophilicity of this compound compared to its analogs, which may contribute to its superior biological activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (E)-3-(3-Cyano-4-(4-fluorophenylthio)phenyl)acrylic acid, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis of structurally related acrylate derivatives often involves multi-step routes, including:
- Nucleophilic aromatic substitution : Introducing the 4-fluorophenylthio group via thiolation of a halogenated precursor under basic conditions (e.g., K₂CO₃/DMF) .
- Knoevenagel condensation : To form the α,β-unsaturated acrylic acid moiety, using catalysts like piperidine or acetic acid in refluxing ethanol .
- Optimization strategies : Adjusting solvent polarity, temperature, and stoichiometry of reactants to enhance yield and purity. For example, slow evaporation of pyridine solutions has been effective in obtaining high-quality crystals for structural validation .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : ¹H/¹³C NMR to verify regiochemistry and confirm the (E)-configuration of the acrylate group (typical coupling constants: J = 15–16 Hz for trans double bonds) .
- High-resolution mass spectrometry (HRMS) : To validate molecular formula accuracy, particularly for the cyano and fluorophenylthio substituents .
- HPLC-PDA/ELSD : For purity assessment, using C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) .
Q. What preliminary biological screening models are suitable for assessing antimicrobial activity?
- Methodological Answer: In vitro antimicrobial assays for structurally related compounds include:
- Broth microdilution assays : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined via optical density measurements .
- Resolving contradictory data : Cross-validate results using disk diffusion assays and assess compound stability under assay conditions (e.g., pH, temperature) to rule out false negatives .
Advanced Research Questions
Q. How does the supramolecular architecture of this compound, revealed by X-ray crystallography, influence its physicochemical properties?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals:
- Coplanar aromatic systems : The fluorophenylthio and acrylate groups often exhibit near-coplanar arrangements (dihedral angles <5°), enhancing π-π stacking interactions in crystal lattices .
- Hydrogen-bonding networks : Carboxylic acid groups form O–H···N/O hydrogen bonds with solvents (e.g., pyridine), affecting solubility and stability .
- Implications : Non-covalent interactions may correlate with bioavailability; computational modeling (e.g., DFT) can predict solvation-free energies .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?
- Methodological Answer: Key strategies include:
- Bioisosteric replacement : Substitute the cyano group with sulfonamide or trifluoromethyl groups to modulate electron-withdrawing effects and metabolic stability .
- Pharmacophore mapping : Use molecular docking to assess interactions with target enzymes (e.g., microbial dihydrofolate reductase) and guide functional group modifications .
- In vitro ADME profiling : Evaluate hepatic microsomal stability and CYP450 inhibition to prioritize derivatives with favorable pharmacokinetics .
Q. What advanced spectroscopic techniques can resolve ambiguities in tautomeric or conformational equilibria of this compound?
- Methodological Answer:
- Variable-temperature NMR (VT-NMR) : To detect dynamic processes (e.g., rotational barriers of the fluorophenylthio group) by analyzing line broadening/sharpening across temperature gradients .
- Solid-state NMR (SSNMR) : Compare chemical shifts in crystalline vs. amorphous phases to identify polymorphic forms .
- Time-resolved fluorescence : Probe excited-state relaxation dynamics, particularly if the acrylate moiety exhibits solvatochromism .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across different studies?
- Methodological Answer:
- Standardize assay protocols : Ensure consistent inoculum sizes, growth media, and endpoint criteria (e.g., MIC vs. MBC) .
- Control for compound degradation : Use LC-MS to verify compound integrity post-assay and rule out decomposition artifacts .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers and establish consensus EC₅₀ ranges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
